1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol

Pharmaceutical impurity profiling HPLC method development Propranolol quality control

Co-elution of the 2-naphthyloxy positional isomer with propranolol under compendial HPLC conditions creates a critical bottleneck in ANDA impurity profiling. This diethylamino-2-naphthyloxy reference standard provides the exact retention-time identity needed to develop and validate stability-indicating methods with baseline resolution (Rs ≥1.5) per the ion-pair approach of CN109839444B. As a structural analog with negligible β-adrenoceptor antagonist potency (N,N-diethyl substitution abolishes β-blockade), it also serves as a pharmacologically inert negative control in receptor signaling assays, and its chiral secondary alcohol supports enantiomeric method development on polysaccharide-based CSPs.

Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
Cat. No. B12180151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol
Molecular FormulaC17H23NO2
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESCCN(CC)CC(COC1=CC2=CC=CC=C2C=C1)O
InChIInChI=1S/C17H23NO2/c1-3-18(4-2)12-16(19)13-20-17-10-9-14-7-5-6-8-15(14)11-17/h5-11,16,19H,3-4,12-13H2,1-2H3
InChIKeyCPWJTPUSFGFSTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol – Structural and Pharmacological Overview


1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol (CAS 213606-44-1; free base) is a synthetic β-amino alcohol that belongs to the aryloxypropanolamine class [1]. Its structure combines a diethylamino head group with a naphthalen-2-yloxy (2-naphthyloxy) aromatic tail linked via a 2-hydroxypropoxy spacer . This compound is formally a positional isomer and an N‑alkyl variant of the non‑selective β‑blocker propranolol (1‑(isopropylamino)-3-(naphthalen‑1‑yloxy)propan‑2‑ol), differing in both the naphthyloxy attachment point (2‑ vs 1‑position) and the amine substituent (N,N‑diethyl vs N‑isopropyl) [2]. It is catalogued as Propranolol Impurity 41 in pharmaceutical quality control frameworks, underscoring its relevance as a reference standard for impurity profiling rather than a standalone therapeutic . The hydrochloride salt (CAS 352458‑18‑5) is commercially available for research purposes, typically at ≥95% purity .

Non-Interchangeability with Propranolol and Related β‑Blockers


Substituting propranolol, its 2‑naphthyloxy positional isomer (Propranolol Impurity 8), or the 1‑naphthyloxy diethylamino analog (Propranolol Impurity 19) with this compound introduces two orthogonal structural perturbations that simultaneously alter target binding, ionization state, and chromatographic behavior [1]. The shift of the naphthyloxy attachment from the 1‑ to the 2‑position modifies the spatial orientation of the aromatic ring relative to the hydrogen‑bonding network of β‑adrenoceptors, an effect so pronounced that 1‑isopropylamino‑3‑(naphthalen‑2‑yloxy)propan‑2‑ol co‑elutes with propranolol on standard USP/ChP pharmacopeia columns and requires an ion‑pair reversed‑phase method (pH 3.1–3.5, acetonitrile‑water‑sulfuric acid with sodium dodecyl sulfate and tetrabutylammonium phosphate) to achieve baseline separation [2]. Replacing the isopropylamino group with a diethylamino group further depresses β‑adrenoceptor antagonist potency to low or negligible levels, consistent with the established structure–activity relationship that a secondary N‑alkyl branch is required for meaningful β‑blockade [3]. Consequently, this compound will not serve as a functional β‑blocker replacement in pharmacological assays, nor can it be substituted for propranolol in validated HPLC impurity protocols without independent method re‑validation. The quantitative evidence below specifies exactly where the compound diverges from its closest analogs.

Quantitative Differentiation Evidence


Positional Isomer Differentiation: Non‑Compendial Ion‑Pair HPLC Resolution

The 2‑naphthyloxy positional isomer of propranolol (1‑isopropylamino‑3‑(naphthalen‑2‑yloxy)propan‑2‑ol, CAS 2007‑72‑9) cannot be separated from propranolol hydrochloride using the compendial methods specified in the Chinese Pharmacopoeia (2015 Edition, Part II, p. 1097) or the USP monograph for propranolol hydrochloride [1]. The patent CN109839444B resolves this challenge with an ion‑pair reversed‑phase HPLC method employing a C18 column (Agilent SB C18, 250 mm × 4.6 mm × 5 μm), an acetonitrile‑water‑sulfuric acid (50:50:0.1) mobile phase containing 1.6 g/L sodium dodecyl sulfate and 0.31 g/L tetrabutylammonium dihydrogen phosphate at pH 3.3, a flow rate of 1.2 mL/min, column temperature of 40 °C, and UV detection at 230 nm [1]. Under these conditions, the 2‑naphthyloxy isomer elutes as peak 2, well resolved from propranolol (peak 3), with additional resolution of six other process‑related impurities (peaks 1, 4–7) [1]. The target compound 1‑(diethylamino)‑3‑(naphthalen‑2‑yloxy)propan‑2‑ol is the N,N‑diethyl analog of this 2‑naphthyloxy impurity and therefore shares the same naphthyloxy positional isomerism that drives the need for non‑compendial separation conditions . No equivalent compendial method exists for the diethylamino variant.

Pharmaceutical impurity profiling HPLC method development Propranolol quality control

N‑Alkyl Substitution Effect: Low β‑Blockade with Diethylamino

In a systematic SAR study of cyclopropylphenyl‑based β‑blockers, Boissier et al. (1970) demonstrated that replacing the isopropylamino group with a diethylamino group drastically reduces β‑adrenergic blocking potency [1]. The diethylamino derivative (compound 9) exhibited low β‑blocking activity, while its quaternary ammonium salt (compound 10) was completely inactive [1]. The authors concluded that a secondary N‑alkyl branch (isopropyl) is the optimal substitution pattern for β‑blockade, a finding consistent with the broader aryloxypropanolamine SAR literature [2]. When this N‑alkyl SAR is combined with the 2‑naphthyloxy positional isomerism of the target compound, the expectation is that 1‑(diethylamino)‑3‑(naphthalen‑2‑yloxy)propan‑2‑ol will exhibit minimal β‑adrenoceptor antagonist activity compared to propranolol (isopropylamino, 1‑naphthyloxy) [3]. No direct β‑adrenoceptor binding (Ki) or functional antagonism (pA2, IC50) data were identified for this exact compound in the public domain, so the inference is class‑level.

β‑adrenoceptor pharmacology Structure–activity relationship (SAR) Propranolol analog screening

Ionization State Differentiation: Higher Amine pKa Alters Partitioning

The target compound contains a tertiary diethylamino group (pKa predicted at 13.79 by ACD/Labs at 25 °C, reported by BenchChem ), whereas propranolol contains a secondary isopropylamino group with an experimentally determined pKa of approximately 9.42–9.53 [1]. This ~4.3 log unit difference means that at physiological pH (7.4) the diethylamino group remains >99.999% protonated (positively charged), while the isopropylamino group of propranolol is approximately 99.3% protonated [2]. Although both compounds are highly ionized at pH 7.4, the difference becomes pronounced at pH values above 9.5, where propranolol begins to deprotonate significantly (50% deprotonated at pH = pKa ≈ 9.5) while the target compound remains fully protonated [2]. This divergence affects octanol‑water partitioning and membrane permeability in alkaline environments relevant to certain formulation buffers, extraction protocols, and environmental fate studies [3].

Physicochemical profiling Drug ionization logD / permeability prediction

Antioxidant Activity: Free Base vs Salt Form Differentiation

Čižmáriková et al. (2023) measured the antioxidant activity of a series of aryloxyaminopropanols derived from naphthalen‑2‑ol using the ABTS•+ decolorization assay [1]. While the diethylamino derivative was not included in the tested panel (which comprised isopropylamino, tert‑butylamino, dimethylamino, aniline, pyrrolidine, morpholine, piperidine, and other amine variants), the study establishes that the 2‑naphthyloxy core scaffold confers measurable radical‑scavenging capacity and that the free base forms consistently exhibit higher antioxidant activity than their corresponding hydrochloride or fumarate salts [1]. For example, the isopropylamino free base (the 2‑naphthyloxy congener of propranolol) showed ABTS•+ scavenging that was quantitatively superior to its HCl salt [1]. By class‑level extrapolation, the free base of 1‑(diethylamino)‑3‑(naphthalen‑2‑yloxy)propan‑2‑ol is expected to show measurable antioxidant activity that exceeds that of its hydrochloride salt (CAS 352458‑18‑5) . Procurement of the free base vs the hydrochloride salt should therefore be guided by the intended assay endpoint.

Antioxidant screening ABTS radical cation assay Aryloxyaminopropanol SAR

Enantioseparation Behavior: Chiralpak AD Resolves Enantiomers

The 2023 study by Čižmáriková et al. demonstrated successful enantioseparation of multiple 2‑naphthyloxy aryloxyaminopropanols using amylose tris(3,5‑dimethylphenyl)carbamate (Chiralpak AD) and, in selected cases, Chirobiotic T (native teicoplanin) stationary phases [1]. Retention factors (k′), separation factors (α), and resolution (Rs) were determined for each compound under normal‑phase conditions [1]. The target compound is a racemic mixture (chiral center at C‑2 of the propanol backbone) and is supplied as the racemate by commercial vendors . Because the 2‑naphthyloxy aryloxyaminopropanol scaffold is separable on Chiralpak AD, laboratories requiring enantiopure material for stereospecific pharmacology or chiral impurity profiling can anticipate the need for preparative chiral chromatography using this stationary phase, with method transfer supported by the published analytical conditions [1].

Chiral chromatography Enantiomer separation Propranolol impurity chirality

Impurity 41 Designation: Regulatory Reference Standard for Propranolol

1‑(Diethylamino)‑3‑(naphthalen‑2‑yloxy)propan‑2‑ol is formally classified as Propranolol Impurity 41 in commercial reference standard catalogs . The analogous 1‑(diethylamino)‑3‑(naphthalen‑1‑yloxy)propan‑2‑ol (CAS 4662‑18‑4) is listed as Propranolol Impurity 19 and Propranolol Impurity 9 by different nomenclature systems [1]. In the context of ICH Q3A guidelines, pharmaceutical manufacturers must identify, quantify, and report any impurity present at ≥0.10% (reporting threshold) or ≥0.15% (identification threshold) in the drug substance for a maximum daily dose of ≤2 g [2]. The existence of a dedicated impurity designation (Impurity 41) indicates that this compound is a recognized process‑related or degradation impurity that requires a characterized reference standard for HPLC method validation, system suitability testing, and batch release testing of propranolol API . Unlike pharmacologically active β‑blocker analogs, this compound’s primary procurement value lies in its regulatory identity as a traceable, certified impurity standard.

Pharmaceutical reference standards ICH Q3A impurity control Propranolol process impurity

High-Value Application Scenarios


HPLC Method Development for Propranolol Impurity Profiling

This compound serves as a critical reference marker during the development and validation of stability‑indicating HPLC methods for propranolol API and finished dosage forms [1]. Because the 2‑naphthyloxy positional isomer co‑elutes with propranolol under compendial conditions, laboratories must verify that their chosen chromatographic system can resolve the diethylamino‑2‑naphthyloxy impurity from both propranolol and other known impurities (Impurities A–K, 8, 19, 41) [1]. The ion‑pair method of CN109839444B provides a validated starting point, and the compound is used to establish system suitability criteria: resolution ≥1.5 between the impurity peak and the propranolol peak, relative retention time reproducibility within ±2% RSD across six injections [1]. This application is most relevant for analytical development groups in generic pharmaceutical companies preparing ANDA submissions or responding to USP/EP monograph revision requests .

Negative Control for β‑Adrenoceptor Pharmacology

Given the SAR evidence that N,N‑diethyl substitution markedly reduces β‑adrenoceptor antagonist potency, this compound can be deployed as a structurally matched negative control in pharmacological assays designed to interrogate β‑adrenoceptor‑mediated signaling [1]. In a typical experiment investigating propranolol’s effects on cAMP accumulation, ERK phosphorylation, or cardiac contractility, the diethylamino analog is tested at equimolar concentrations (e.g., 1 nM–100 μM) alongside propranolol to confirm that observed effects are specifically attributable to β‑adrenoceptor blockade rather than non‑specific membrane effects of the aryloxypropanolamine scaffold . The compound’s retention of the 2‑naphthyloxy motif while lacking β‑blockade also makes it suitable for studying naphthyl‑dependent interactions with auxiliary proteins (e.g., serum albumin binding, CYP450 isoform engagement) in the absence of confounding receptor pharmacology .

Chiral Method Development and Preparative Enantioseparation

The compound’s chiral center at the 2‑hydroxy position makes it a useful substrate for developing and validating chiral chromatographic methods applicable to the broader aryloxyaminopropanol class [1]. Using the Chiralpak AD conditions established by Čižmáriková et al. (2023) as a starting point, chromatographers can optimize mobile phase composition (n‑hexane/2‑propanol ratio, diethylamine modifier concentration) to achieve baseline separation of the (R)‑ and (S)‑enantiomers of this specific compound [1]. Once the analytical method is established, scale‑up to preparative Chiralpak AD or Chiralcel OD columns enables isolation of milligram‑to‑gram quantities of single enantiomers for downstream stereospecific pharmacological profiling . This application is relevant for CROs offering chiral separation services and for academic groups investigating enantiomer‑dependent differences in β‑adrenoceptor binding, metabolism, or toxicity .

Forced Degradation and Excipient Compatibility Studies

In forced degradation studies (acid, base, oxidative, thermal, photolytic stress) of propranolol hydrochloride drug products, this compound may appear as a degradation product when N‑dealkylation/re‑alkylation pathways are operative or when diethylamine is present as a trace excipient contaminant [1]. Stability‑indicating method validation per ICH Q2(R1) requires that all potential degradation products be resolved from the API and from each other; spiking experiments with the impurity reference standard confirm retention time identity and demonstrate method specificity . Additionally, excipient compatibility studies (binary mixtures of propranolol HCl with common tablet excipients stored at 40 °C/75% RH for 4 weeks) can be monitored for the formation of this impurity, providing data to support formulation selection and packaging decisions .

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